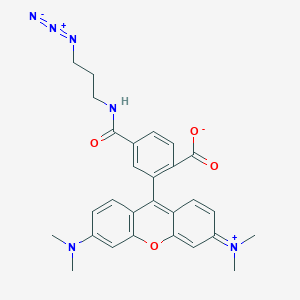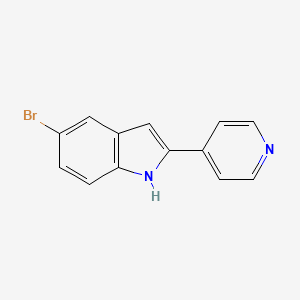
2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester is a chemical compound. It’s likely to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The “2-Iodo” indicates the presence of an iodine atom on the second carbon of the aromatic ring, and “4,5-dimethoxy” suggests the presence of two methoxy (-OCH3) groups on the fourth and fifth carbons .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (due to the “benzoic acid” part of the name) with an iodine atom, two methoxy groups, and a carboxylic acid ethyl ester group attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, benzoic acid derivatives can undergo reactions typical of aromatic carboxylic acids, such as esterification, reduction, and reactions with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid ethyl ester group could influence its solubility in different solvents .Applications De Recherche Scientifique
2-I-4,5-DMEBE has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein-protein interactions, and cell signaling. It has also been used to study the effects of oxidative stress and to investigate the mechanisms of drug action.
Mécanisme D'action
2-I-4,5-DMEBE acts as a substrate for enzymes, such as cytochrome P450 and peroxidases, and can modulate the activity of these enzymes. It can also interact with proteins, such as transcription factors, to regulate gene expression and cell signaling pathways.
Biochemical and Physiological Effects
2-I-4,5-DMEBE has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to modulate the activity of enzymes involved in drug metabolism, and to affect the expression of genes involved in cell cycle regulation and apoptosis. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-I-4,5-DMEBE has several advantages for laboratory experiments, including its low cost and wide availability. Additionally, it is relatively stable and can be easily stored at room temperature. However, it is not soluble in water, which can limit its use in experiments.
Orientations Futures
Future research on 2-I-4,5-DMEBE will likely focus on its potential applications in drug discovery and development. Additionally, further studies of its biochemical and physiological effects, as well as its mechanism of action, could lead to new insights into the regulation of enzyme activity, gene expression, and cell signaling pathways. Finally, research into the potential toxicological effects of 2-I-4,5-DMEBE could help to inform its use in laboratory experiments.
Méthodes De Synthèse
2-I-4,5-DMEBE can be synthesized by reacting 4,5-dimethoxybenzoic acid with ethyl iodide in the presence of a catalyst, such as sodium or potassium iodide. The reaction is typically conducted under anhydrous conditions and at temperatures between 0 and 30°C. The product is then isolated by column chromatography and recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-iodo-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYAPJKUPQETKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1I)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)
![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)







